3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine
Description
Nomenclature and Structural Identity
3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its complex substitution pattern on the pyridine core structure. The compound bears the Chemical Abstracts Service registry number 1219967-90-4 and maintains the molecular formula C₁₁H₁₂ClF₃N₂ with a corresponding molecular weight of 264.68 grams per mole. The International Chemical Identifier string InChI=1S/C11H12ClF3N2/c12-9-6-8(11(13,14)15)7-16-10(9)17-4-2-1-3-5-17/h6-7H,1-5H2 provides a unique digital fingerprint for this compound, while the simplified molecular-input line-entry system representation C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl offers a concise structural description.
The molecular structure features a pyridine ring as the central heterocyclic scaffold, with specific substituents positioned at strategic locations that significantly influence the compound's chemical behavior. At position 2 of the pyridine ring, a piperidine moiety is attached through a nitrogen linkage, creating a secondary amine connection that contributes to the molecule's basic character. The chlorine atom occupies position 3, providing a reactive site for potential nucleophilic substitution reactions, while the trifluoromethyl group at position 5 imparts unique electronic and steric properties to the overall molecular framework. This substitution pattern creates a compound with distinct regioselectivity characteristics that are valuable in synthetic applications.
Table 1: Fundamental Molecular Properties of this compound
Historical Development and Research Context
The development of this compound emerged from the broader research initiative focused on trifluoromethylpyridine derivatives that began gaining momentum in the agricultural and pharmaceutical industries during the late twentieth century. The systematic exploration of trifluoromethylpyridine compounds was initially driven by the recognition that fluorine-containing organic molecules often exhibit enhanced biological activity and improved metabolic stability compared to their non-fluorinated counterparts. During the period from 1990 to 2017, fourteen crop protection products bearing trifluoromethyl pyridine structures were commercialized or proposed for International Organization for Standardization common names, covering applications in fungicides, herbicides, insecticides, and nematicides.
The specific structural motif present in this compound represents an evolution of earlier trifluoromethylpyridine research that sought to combine the unique properties of fluorinated pyridines with the versatile reactivity of piperidine-containing systems. Research efforts in this area have been particularly focused on developing compounds that could serve as intermediates for the synthesis of more complex biologically active molecules. The incorporation of piperidine substituents into trifluoromethylpyridine frameworks has been recognized as a strategic approach to modulating both the physicochemical properties and the biological activity profiles of the resulting compounds.
Contemporary research has revealed that the synthesis of such complex trifluoromethylpyridine derivatives often involves sophisticated multi-step synthetic routes that require careful optimization of reaction conditions. The development of efficient synthetic methodologies for accessing these compounds has become an important area of investigation, with researchers exploring various approaches including nucleophilic substitution reactions, cross-coupling methodologies, and cyclization strategies to construct the desired molecular architectures.
Significance in Heterocyclic Chemistry
This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of how multiple functional groups can be strategically incorporated into a single heterocyclic framework to achieve specific chemical and biological objectives. The compound exemplifies the modern approach to heterocyclic synthesis, where traditional pyridine chemistry is enhanced through the introduction of fluorinated substituents and nitrogen-containing ring systems to create molecules with tailored properties. The presence of three distinct functional group types—halogen, trifluoromethyl, and cyclic amine—within a single pyridine structure demonstrates the complexity that contemporary heterocyclic chemistry has achieved in pursuit of compounds with specialized applications.
The trifluoromethyl group at position 5 of the pyridine ring contributes significantly to the compound's unique characteristics within heterocyclic chemistry. Trifluoromethyl substituents are known to dramatically alter the electronic properties of aromatic systems, often increasing lipophilicity while simultaneously enhancing metabolic stability. This combination of effects makes trifluoromethylated heterocycles particularly valuable in applications where both membrane permeability and chemical resistance to biological degradation are desired. The specific positioning of the trifluoromethyl group at the 5-position of the pyridine ring creates a compound with distinct electronic distribution patterns that can influence both its reactivity and its interactions with biological targets.
The piperidine substituent attached at position 2 adds another layer of structural complexity that enhances the compound's significance in heterocyclic chemistry. Piperidine rings are widely recognized as important pharmacophores in medicinal chemistry, often contributing to improved binding affinity and selectivity when incorporated into drug-like molecules. The direct attachment of the piperidine ring to the pyridine core through a nitrogen-nitrogen linkage creates a unique structural motif that combines the aromatic character of pyridine with the saturated ring system of piperidine, potentially offering advantages in terms of conformational flexibility and binding interactions.
Position within Trifluoromethylpyridine Chemistry
Within the specialized field of trifluoromethylpyridine chemistry, this compound represents an advanced example of how basic trifluoromethylpyridine scaffolds can be elaborated through strategic functionalization to create compounds with enhanced utility. The compound belongs to a broader class of trifluoromethylpyridine derivatives that have found extensive application in agrochemical and pharmaceutical development, with more than fifty percent of pesticides launched in recent decades containing fluorinated structures. The specific substitution pattern present in this compound reflects the sophisticated understanding that has been developed regarding the structure-activity relationships of trifluoromethylpyridine systems.
The positioning of the trifluoromethyl group at the 5-position of the pyridine ring, combined with chlorine at position 3 and piperidine at position 2, creates a substitution pattern that has been specifically designed to optimize certain chemical and biological properties. Research in trifluoromethylpyridine chemistry has demonstrated that the location of trifluoromethyl substituents on the pyridine ring can dramatically influence the resulting compound's properties, with 5-trifluoromethyl derivatives often exhibiting different characteristics compared to 2- or 3-trifluoromethyl analogs. The combination of multiple substituents in this compound represents an approach to fine-tuning molecular properties that has become increasingly important in the design of advanced trifluoromethylpyridine derivatives.
Table 2: Comparative Analysis of Trifluoromethylpyridine Structural Variations
The compound's position within trifluoromethylpyridine chemistry is further defined by its potential utility as a synthetic intermediate for the preparation of more complex molecular structures. Chemical processes that have been developed to provide trifluoromethyl pyridine intermediates from non-fluorinated pyridine starting materials have enabled the cost-effective production of compounds like this compound at industrial scales. These synthetic developments have made such compounds readily accessible to research chemists, who can then elaborate them through simple chemical modifications to create new active ingredients for various applications. The strategic importance of this compound within trifluoromethylpyridine chemistry lies not only in its intrinsic properties but also in its potential to serve as a versatile building block for the construction of even more sophisticated molecular architectures.
Properties
IUPAC Name |
3-chloro-2-piperidin-1-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-6-8(11(13,14)15)7-16-10(9)17-4-2-1-3-5-17/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJHATHFKCHDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
Typical starting materials include:
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine or 3-chloro-2-cyano-5-(trifluoromethyl)pyridine derivatives.
- Piperidine as the nucleophile for substitution.
- Various solvents such as acetone, dichloromethane, ethanol, or chloroform.
- Activators or bases like triethylamine, 4-dimethylaminopyridine, or 4-pyrrolidinopyridine to facilitate substitution.
Nucleophilic Substitution of Halogen by Piperidine
The key step involves the displacement of a halogen (fluorine or chlorine) on the pyridine ring by piperidine. This is typically conducted under reflux conditions in an appropriate solvent with a base or activator to enhance nucleophilicity.
-
- Temperature: 50–110 °C (depending on solvent and substrate)
- Solvent: Polar aprotic solvents such as acetone, dichloromethane, or ethanol
- Base/Activator: Triethylamine or 4-dimethylaminopyridine
- Reaction Time: Several hours (4–6 h typical reflux)
Mechanism:
The nucleophilic piperidine attacks the electrophilic carbon bearing the halogen on the pyridine ring, displacing the halogen and forming the 2-(1-piperidinyl) substituent.
Preparation of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine as a Precursor
A closely related compound, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine, is often synthesized first as an intermediate:
- Step 1: Dissolution of 3-chloro-2-halogen-5-(trifluoromethyl)pyridine in solvent (methanol, ethanol, acetone, dichloromethane).
- Step 2: Addition of an activator (triethylamine, 4-dimethylaminopyridine) and reflux for 4–6 hours.
- Step 3: Cooling and filtration to isolate organic salt intermediate.
- Step 4: Reaction with cyanide sources (hydrocyanic acid, lithium cyanide) in biphasic solvent systems (dichloromethane/water or chloroform/water) at 0–80 °C for 2–3 hours.
- Step 5: Acid-base workup to isolate the nitrile intermediate.
This nitrile intermediate can then be converted further or used directly in substitution reactions.
Halogen Exchange and Fluorination
For preparing trifluoromethyl-substituted pyridines, halogen exchange reactions are employed:
- Treatment of 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride at elevated temperatures (170–200 °C) and pressures (≥200 psig) in liquid phase achieves selective fluorination.
- This method avoids catalysts and allows continuous processing with vapor phase product recovery.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Dissolution and activation | 3-chloro-2-halogen-5-(CF3)pyridine in methanol + triethylamine, reflux 4h | — | Formation of organic salt intermediate |
| Cyanide substitution | Organic salt + hydrocyanic acid in dichloromethane/water, 0 °C, 3h | ~85–89% | Biphasic reaction, acid-base workup |
| Halogen exchange | 2,3-dichloro-5-(trichloromethyl)pyridine + anhydrous HF, 170–200 °C, 200 psig | — | Selective fluorination, continuous process |
| Piperidine substitution | 3-chloro-2-fluoro-5-(CF3)pyridine + piperidine, reflux in acetone or ethanol | 70–90% (typical) | Nucleophilic aromatic substitution |
Research Findings and Optimization
- Activators: Tertiary amines such as triethylamine and 4-dimethylaminopyridine significantly improve substitution efficiency by activating the pyridine ring and scavenging acids formed during reaction.
- Solvent Choice: Polar aprotic solvents (acetone, dichloromethane) favor nucleophilic substitution by stabilizing transition states and intermediates.
- Temperature Control: Reflux conditions are essential for complete substitution but must be optimized to avoid side reactions or decomposition.
- Biphasic Systems: Use of water-organic solvent mixtures facilitates phase separation and purification, enhancing yield and product purity.
- Halogen Exchange: Liquid phase fluorination with anhydrous HF is industrially preferred for trifluoromethyl pyridine derivatives due to selectivity and scalability.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Yield Range |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-chloro-2-fluoro-5-(CF3)pyridine | Piperidine, triethylamine | Reflux in acetone/ethanol, 4–6 h | Direct introduction of piperidinyl group, scalable | 70–90% |
| Cyanide substitution (intermediate prep) | 3-chloro-2-halogen-5-(CF3)pyridine | Hydrocyanic acid or lithium cyanide | Biphasic solvent, 0–80 °C, 2–3 h | Efficient nitrile intermediate formation | 85–89% |
| Halogen exchange fluorination | 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | 170–200 °C, 200 psig, liquid phase | Selective trifluoromethyl pyridine formation | Industrial scale |
| Activator use | Various | Triethylamine, 4-dimethylaminopyridine | Reflux, 4–6 h | Enhances nucleophilicity and yield | — |
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms such as amines.
Substitution Products: Derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyridine scaffold allows for modular substitution, leading to diverse analogs. Key structural variations include:
Key Observations :
- Piperidinyl vs.
- Amine vs. Sulfur Substituents: Methylamino and phenylsulfanyl groups alter electronic properties. The -CF₃ group stabilizes the ring’s electron-deficient nature, while sulfur enhances lipophilicity .
Physical Properties
Melting points and solubility vary significantly with substituents:
Trends :
Biological Activity
3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine, also known by its CAS number 1219967-90-4, is a compound of interest due to its potential biological activities. Its structure includes a piperidine ring and a trifluoromethyl group, which are known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂ClF₃N₂
- Molecular Weight : 264.68 g/mol
- MDL Number : MFCD13561834
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against bacteria such as E. coli and S. aureus. The presence of the trifluoromethyl group is believed to enhance the antimicrobial potency due to its electron-withdrawing nature, which can affect the compound's interaction with bacterial cell membranes.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 µg/mL |
| Compound B | S. aureus | 0.25 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
Studies have also investigated the anticancer potential of this compound. Related pyridine derivatives have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A comparative study evaluated the effects of various pyridine derivatives on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 4.92 |
| Compound D | HepG2 | 1.96 |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer progression.
- Cell Membrane Interaction : The trifluoromethyl group enhances lipophilicity, allowing better penetration into bacterial membranes or tumor cells.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
- Antimicrobial Efficacy : It exhibited significant activity against both gram-positive and gram-negative bacteria.
- Cytotoxicity : Preliminary data suggest moderate cytotoxicity against various cancer cell lines, warranting further investigation into its therapeutic potential.
Q & A
Q. What are the key synthetic routes for preparing 3-chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine?
The compound is typically synthesized via nucleophilic substitution of a chloro-substituted pyridine precursor. For example, 2-chloro-5-(trifluoromethyl)pyridine (a structurally similar analog) undergoes substitution with piperidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Optimization of reaction temperature (80–110°C) and stoichiometric ratios ensures high yields. Purification often involves column chromatography using gradients of petroleum ether/ethyl acetate .
Q. How can researchers confirm the structural integrity of this compound?
Analytical characterization relies on:
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and electronic environments. For example, the trifluoromethyl group appears as a distinct quartet in ¹⁹F NMR .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic patterns .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the piperidine and trifluoromethyl groups .
Q. What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : N95 masks, gloves, and eye protection due to potential respiratory and skin irritation .
- Storage : Store in sealed containers at 2–8°C to prevent degradation. Classified as a combustible solid (Storage Code 11) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
Advanced Research Questions
Q. How can regioselective functionalization be achieved at the pyridine ring?
The chlorine atom at the 3-position is highly reactive toward nucleophilic substitution. For example:
- Amination : Piperidine or azetidine can replace the chlorine under mild conditions (e.g., K₂CO₃, 80°C) .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., PdCl(C₃H₅)(dppb)) enables arylation at the 2-position .
- Trifluoromethyl group stability : The CF₃ group at the 5-position is inert under most conditions, allowing selective modification of other sites .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?
The electron-withdrawing nature of the CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the 2- and 4-positions. In Pd-catalyzed C–H arylation, the CF₃ group stabilizes transition states via inductive effects, facilitating oxidative addition at the 2-position . Computational studies (DFT) suggest that meta-directing effects dominate due to resonance interactions .
Q. How can this compound serve as a precursor for bioactive molecules?
- Medicinal chemistry : The piperidine moiety is a common pharmacophore in kinase inhibitors. Derivatives of this compound have shown activity in apoptosis assays (e.g., Annexin V/PI staining) and mTOR pathway modulation .
- Chemical probes : Functionalization with fluorophores or biotin tags enables target engagement studies in cellular models .
- SAR studies : Systematic substitution of the chlorine or piperidine group (e.g., with pyrrolidine or morpholine) optimizes binding affinity .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives?
Discrepancies often arise from:
- Solvent effects : Polar solvents (e.g., DMSO) improve solubility but may promote side reactions.
- Catalyst loading : Pd-based reactions require precise control (1–5 mol%) to avoid decomposition .
- Workup protocols : Acidic or basic quenching can influence product stability. Validation via kinetic studies (e.g., time-course HPLC) is recommended .
Methodological Tables
Table 1: Common Reaction Conditions for Substitution at the 3-Chloro Position
| Reagent | Solvent | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | DMF | K₂CO₃ | 80°C | 82 | |
| Azetidine | Acetonitrile | Et₃N | 100°C | 75 | |
| Thiophenol | THF | NaH | RT | 68 |
Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹⁹F NMR | δ -62.5 ppm (CF₃, quartet) | |
| ¹H NMR | δ 8.11 ppm (pyridine H-6, singlet) | |
| HRMS | [M+H]⁺ = 250.65 (C₁₀H₁₀ClF₃N₂) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
